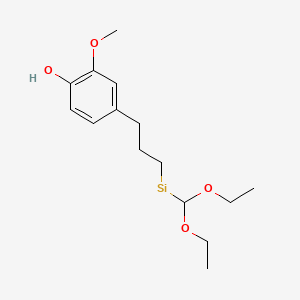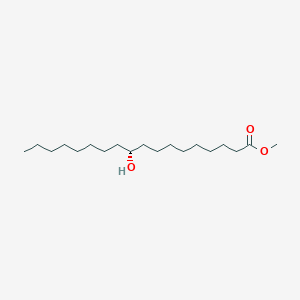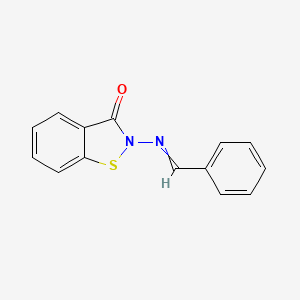
2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one typically involves the condensation of 2-aminobenzothiazole with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used as a probe to study enzyme interactions and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors, leading to its therapeutic effects. The compound can form hydrogen bonds and π-π interactions with its targets, stabilizing the active conformation and enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, which lacks the benzylideneamino group.
2-Aminobenzothiazole: A precursor in the synthesis of 2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one.
Benzylideneaminothiazole: A related compound with a thiazole ring instead of a benzothiazole ring.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
287487-46-1 |
|---|---|
Formule moléculaire |
C14H10N2OS |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
2-(benzylideneamino)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H10N2OS/c17-14-12-8-4-5-9-13(12)18-16(14)15-10-11-6-2-1-3-7-11/h1-10H |
Clé InChI |
GSIXUYKTOYNQKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


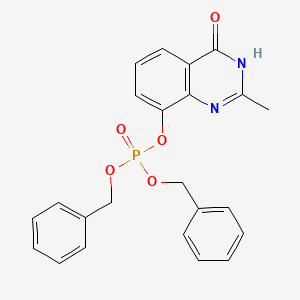

![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
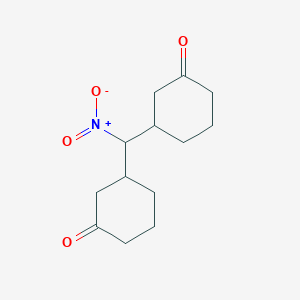

![6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one](/img/structure/B14238294.png)
![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
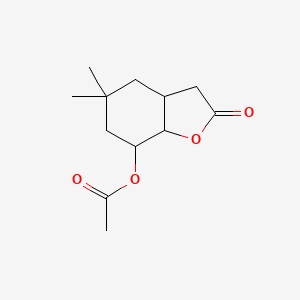
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)

